molecular formula C18H17NO4S B12171091 [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl](thiophen-3-yl)methanone

Cat. No.: B12171091
M. Wt: 343.4 g/mol
InChI Key: AXWLODUQMJPAOE-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone: is a complex organic compound that features a benzofuran core substituted with a morpholinylmethyl group and a thiophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the morpholinylmethyl group and the thiophenyl methanone moiety. Common reagents used in these reactions include bromobenzene, thiophene, and morpholine, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The morpholinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create new polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone
  • 5-Hydroxy-1-benzofuran-3-ylmethanone
  • 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone

Uniqueness

The uniqueness of 5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-ylmethanone lies in its combination of functional groups and aromatic systems. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C18H17NO4S/c20-15-1-2-16-17(13(15)9-19-4-6-22-7-5-19)14(10-23-16)18(21)12-3-8-24-11-12/h1-3,8,10-11,20H,4-7,9H2

InChI Key

AXWLODUQMJPAOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O

Origin of Product

United States

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